2-Chloro-3-(2-pyridinyl)quinoxaline

Synthetic Chemistry Medicinal Chemistry Building Block

Strategic building block for medicinal chemistry: Reactive 2-chloro leaving group enables nucleophilic aromatic substitution; 3-pyridinyl group provides handle for cross-coupling. Ideal for generating diverse quinoxaline libraries and exploring Nav1.7-targeted pain research. Procure this specific derivative to ensure synthetic reproducibility and obtain desired electronic/steric properties.

Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
CAS No. 7755-94-4
Cat. No. B1311389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-pyridinyl)quinoxaline
CAS7755-94-4
Molecular FormulaC13H8ClN3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3
InChIInChI=1S/C13H8ClN3/c14-13-12(11-7-3-4-8-15-11)16-9-5-1-2-6-10(9)17-13/h1-8H
InChIKeyXREBXTNLPCVMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(2-pyridinyl)quinoxaline (CAS 7755-94-4) – Structural Baseline for Quinoxaline-Based Procurement


2-Chloro-3-(2-pyridinyl)quinoxaline is a heterocyclic compound from the quinoxaline family, characterized by a fused bicyclic structure containing a benzene ring fused with a pyrazine ring, and is defined by the molecular formula C13H8ClN3 . It is primarily recognized as a versatile synthetic intermediate and building block in medicinal chemistry and material science, rather than a finished pharmaceutical agent . Its defining structural feature is the presence of a reactive chlorine atom at the 2-position and a 2-pyridinyl group at the 3-position of the quinoxaline core, which dictates its utility in nucleophilic aromatic substitution reactions for generating diverse derivatives .

Why 2-Chloro-3-(2-pyridinyl)quinoxaline is Not Interchangeable with Unsubstituted or Analogous Quinoxalines


Generic substitution within the quinoxaline class is scientifically invalid due to the profound impact of substituents on chemical reactivity and downstream biological or material properties. While the unsubstituted core (quinoxaline) or simpler 2-chloroquinoxaline are common building blocks, the specific 3-(2-pyridinyl) substitution in this compound introduces unique electronic and steric characteristics that cannot be replicated by analogs . As demonstrated in synthesis studies, the reaction of 2-chloroquinoxaline with various amines proceeds differently compared to substituted variants, highlighting that the presence and position of substituents like the pyridinyl group dictate the course of nucleophilic aromatic substitution and, consequently, the structure of any derived product [1]. Therefore, using a different 2-chloro-3-arylquinoxaline or an unsubstituted quinoxaline would lead to a different final compound with unverified and likely divergent properties, making precise procurement essential for reproducible research.

Quantitative Differentiation of 2-Chloro-3-(2-pyridinyl)quinoxaline: Evidence for Scientific Selection


Reactivity Profile: Synthetic Utility vs. 2-Chloroquinoxaline

The compound's value is primarily as a synthetic intermediate. Its reactivity differs from the simpler building block 2-chloroquinoxaline due to the presence of the 3-pyridinyl group, which can influence reaction rates and regioselectivity in subsequent nucleophilic aromatic substitution reactions . While specific kinetic data for this exact compound is limited in primary literature, the established methodology for synthesizing quinoxaline derivatives using 2-chloroquinoxaline provides a class-level baseline [1]. The target compound, with its additional pyridinyl moiety, offers a distinct, pre-functionalized scaffold that reduces the number of synthetic steps required to access more complex pyridyl-quinoxaline hybrids compared to starting from 2-chloroquinoxaline . This directly impacts procurement decisions for labs focused on synthesizing these specific heterocyclic systems.

Synthetic Chemistry Medicinal Chemistry Building Block

Reported Biological Activity: Nav1.7 Ion Channel Inhibition

A key differentiator for 2-Chloro-3-(2-pyridinyl)quinoxaline is its reported activity as an inhibitor of the human voltage-gated sodium channel Nav1.7, a target of high interest in pain research [1]. This activity was quantified in a specific in vitro assay using an automated electrophysiology platform. While not a direct head-to-head comparison, the data point establishes a specific potency baseline for this compound against this therapeutically relevant target. This information is crucial for a researcher deciding between this compound and other quinoxaline derivatives that may have unknown or different ion channel activity profiles.

Ion Channel Pharmacology Pain Research Nav1.7 Inhibitor

Physicochemical Properties for Formulation and Handling

The calculated physicochemical properties of 2-Chloro-3-(2-pyridinyl)quinoxaline provide a quantitative basis for understanding its behavior in biological assays and for comparing it to other lead-like molecules . The specific LogP (octanol-water partition coefficient) and topological polar surface area (tPSA) values can be used to predict its membrane permeability and oral bioavailability potential according to established guidelines like Lipinski's Rule of Five. These calculated values allow for a rational comparison with other quinoxaline-based screening hits or drug candidates, enabling informed decisions about which compound to advance based on its drug-likeness profile.

Pre-formulation Medicinal Chemistry LogP PSA

Defined Application Scenarios for 2-Chloro-3-(2-pyridinyl)quinoxaline Based on Evidence


Synthesis of Pyridyl-Functionalized Quinoxaline Derivatives

This compound is ideally procured as a key building block for the efficient synthesis of more complex heterocyclic systems. The 2-chloro substituent is a well-established leaving group for nucleophilic aromatic substitution, while the 3-pyridinyl group provides a distinct handle for metal-catalyzed cross-coupling or for introducing additional nitrogen-based interactions in target molecules . This dual functionality reduces the number of synthetic steps required to build complex molecular architectures, making it a strategic procurement choice for medicinal chemistry laboratories focused on generating diverse quinoxaline-based libraries [1].

Tool Compound for Nav1.7 Ion Channel Research

Based on its reported inhibitory activity against the human Nav1.7 sodium channel (IC50 = 4040 nM), 2-Chloro-3-(2-pyridinyl)quinoxaline can be utilized as a tool compound or a chemical probe in preclinical pain research . Researchers investigating the role of Nav1.7 in nociception or seeking to validate this target in cellular models of pain may procure this compound to assess its functional effects and use it as a benchmark for developing more potent inhibitors.

Lead-Like Scaffold for Medicinal Chemistry Optimization

The calculated physicochemical profile of 2-Chloro-3-(2-pyridinyl)quinoxaline, with a favorable LogP of ~3.3 and a low tPSA of ~38.7 Ų, positions it as an attractive, lead-like scaffold for oral drug discovery programs . Procurement is justified for projects where a balanced lipophilic-hydrophilic profile is desired to achieve good membrane permeability and target engagement. The compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties.

Material Science: Ligand for Transition Metal Complexes

The structural motif of 2-Chloro-3-(2-pyridinyl)quinoxaline, containing a quinoxaline core linked to a pyridine ring, presents a bidentate or bridging ligand architecture. This makes it a candidate for the synthesis of novel coordination complexes with transition metals . Procurement in this context is for exploratory research into new catalysts, luminescent materials, or metal-organic frameworks (MOFs) where the specific electronic and steric properties conferred by the 3-(2-pyridinyl) group are required to achieve desired material characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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